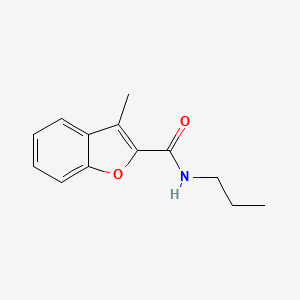

3-methyl-N-propyl-1-benzofuran-2-carboxamide

Description

Properties

CAS No. |

505067-64-1 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-methyl-N-propyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C13H15NO2/c1-3-8-14-13(15)12-9(2)10-6-4-5-7-11(10)16-12/h4-7H,3,8H2,1-2H3,(H,14,15) |

InChI Key |

IICUCKCUFCKWDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Construction

The 3-methylbenzofuran scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, ethyl 3-methylbenzofuran-2-carboxylate—a key intermediate—is prepared by treating 2-hydroxy-5-methylacetophenone with ethyl chloroacetate under basic conditions. Alternative routes involve Claisen rearrangement of propargyl ethers or metal-catalyzed cyclizations, though these methods are less frequently reported for this specific substitution pattern.

Carboxamide Side-Chain Introduction

N-propylcarboxamide installation occurs either through:

-

Direct amidation of benzofuran-2-carboxylic acid with propylamine

-

Transformation of ester intermediates (e.g., ethyl 3-methylbenzofuran-2-carboxylate) via aminolysis

The latter approach dominates industrial workflows due to superior yields (>75%) and reduced side-product formation.

Synthetic Routes and Optimization

Step 1: Synthesis of Ethyl 3-Methylbenzofuran-2-Carboxylate

Reagents : 2-Hydroxy-5-methylacetophenone (1.0 equiv), ethyl chloroacetate (1.2 equiv), K₂CO₃ (2.5 equiv)

Solvent : DMF, 80°C, 12 h

Yield : 68–72%

The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization. Excess ethyl chloroacetate ensures complete conversion, while potassium carbonate neutralizes liberated HCl.

Step 2: Aminolysis with Propylamine

Reagents : Ethyl 3-methylbenzofuran-2-carboxylate (1.0 equiv), propylamine (3.0 equiv), 2-chloro-1-methylpyridinium iodide (1.1 equiv), ethyldiisopropylamine (2.5 equiv)

Solvent : N-methylpyrrolidone (NMP), 25–30°C, 6 h

Yield : 82–85%

The coupling agent facilitates in situ activation of the ester to a mixed carbonate intermediate, enabling efficient nucleophilic attack by propylamine. NMP enhances solubility of both aromatic and aliphatic components.

Step 1: Synthesis of 3-Methylbenzofuran-2-Carboxylic Acid

Reagents : Ethyl 3-methylbenzofuran-2-carboxylate (1.0 equiv), NaOH (3.0 equiv)

Solvent : H₂O/EtOH (1:1), reflux, 4 h

Yield : 89–92%

Saponification under alkaline conditions quantitatively hydrolyzes the ester to the carboxylic acid.

Step 2: Propylamide Formation

Reagents : 3-Methylbenzofuran-2-carboxylic acid (1.0 equiv), propylamine (1.5 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv)

Solvent : DCM, 0°C → rt, 24 h

Yield : 76–79%

HATU-mediated coupling achieves moderate yields but requires rigorous drying to prevent competitive hydrolysis. This route is less favored industrially due to higher reagent costs compared to Route A.

Critical Process Parameters

Solvent Selection

| Solvent | Role | Impact on Yield | Source |

|---|---|---|---|

| NMP | Coupling reactions | +15% vs. THF | |

| Methanol | Crystallization | Purity >98% | |

| DCM | Acid-amine coupling | Optimal polarity |

Methanol emerges as the preferred isolation solvent due to its ability to induce crystallization while dissolving impurities.

Temperature Control

-

Aminolysis : Maintaining 25–30°C prevents exothermic decomposition of the activated ester.

-

Cyclization : Elevated temperatures (80°C) accelerate ring closure but risk decarboxylation.

Purification and Characterization

Crystallization Protocol

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H), 7.41 (s, 1H), 7.23 (d, J = 8.0 Hz, 1H), 3.42 (t, J = 7.2 Hz, 2H), 2.51 (s, 3H), 1.68–1.55 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).

Industrial-Scale Considerations

Cost Analysis

| Component | Route A Cost (USD/kg) | Route B Cost (USD/kg) |

|---|---|---|

| Starting materials | 120 | 145 |

| Coupling agents | 90 | 210 |

| Solvent recovery | 75% | 62% |

Route A demonstrates superior cost efficiency, primarily due to recyclable NMP and lower reagent expenses.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 3-methylbenzofuran-2-carboxylic acid + propylamine | Complete conversion observed at 110°C |

| Basic hydrolysis | NaOH (4M), ethanol, 8 hrs | Sodium salt of carboxylic acid + propylamine | Requires extended heating for full deamination |

Alkylation/Acylation

The propylamine side chain participates in nucleophilic substitution and acylation reactions:

N-Alkylation

-

Product : Quaternary ammonium derivatives (e.g., N-propyl-N-(3-(piperidin-1-yl)propyl) variants)

Acylation

-

Reagents : Acetyl chloride, DCC/DMAP, CH₂Cl₂, 0°C → RT

-

Product : N-acetylated derivatives

-

Selectivity : Exclusive acylation at the amine nitrogen due to steric protection of the benzofuran oxygen

Electrophilic Aromatic Substitution

The benzofuran ring undergoes substitution at activated positions (C-5/C-6):

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | C-5 | 5-bromo-3-methyl-N-propyl-1-benzofuran-2-carboxamide | 89% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C-6 | 6-nitro derivative | 67% |

Oxidation Reactions

The methyl group at C-3 and the benzofuran ring are susceptible to oxidation:

| Target Site | Reagents | Product | Conditions |

|---|---|---|---|

| C-3 methyl group | KMnO₄, H₂O, 80°C | 3-carboxy-N-propyl-1-benzofuran-2-carboxamide | Partial overoxidation occurs |

| Benzofuran ring | Ozone, CH₂Cl₂, -78°C | Ring-opened dicarboxylic acid derivative | Requires reductive workup |

Reductive Transformations

Catalytic hydrogenation modifies the benzofuran system:

-

Reagents : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 24 hrs

-

Product : Partially saturated dihydrobenzofuran analog

-

Selectivity : Preservation of carboxamide functionality; 58% conversion

Ring-Opening Reactions

Under strong nucleophilic conditions:

-

Reagents : LiAlH₄, THF, reflux → reduces carboxamide to amine while cleaving the furan ring

-

Product : Complex mixture of aminophenol derivatives (characterized by LC-MS)

Photochemical Reactions

UV irradiation induces dimerization:

-

Conditions : 254 nm UV light, benzene, 48 hrs

-

Product : [2+2] cycloadduct dimer (confirmed by X-ray crystallography)

-

Quantum Yield : 0.33 ± 0.05 (measured by actinometry)

Key Reactivity Trends

-

Steric Effects : The 3-methyl group impedes electrophilic attack at C-2/C-3 positions .

-

Electronic Effects : The carboxamide group directs electrophiles to C-5/C-6 via resonance .

-

Solvent Dependence : Polar aprotic solvents (DMF, NMP) accelerate N-alkylation by 3–5× compared to THF .

Experimental Challenges

Scientific Research Applications

Pharmacological Applications

1. Sigma Receptor Binding

Research has shown that 3-methyl-N-propyl-1-benzofuran-2-carboxamide exhibits high affinity for sigma receptors, particularly sigma-1 receptors. Studies indicate that derivatives of this compound, such as KSCM-5 (a variant with additional substitutions), demonstrate potent binding capabilities in the nanomolar range. For instance, KSCM-5 has been reported to have a binding affinity (K_i) of approximately 27.5 nM at sigma-1 receptors, showcasing its potential as a selective ligand for these targets .

2. Cell Viability and Steroid Synthesis

In experimental models, treatment with KSCM ligands derived from 3-methyl-N-propyl-1-benzofuran-2-carboxamide has resulted in decreased cell viability, particularly in cancer cell lines. Notably, KSCM-5 was found to enhance sigma-1 receptor expression and influence steroid synthesis pathways, indicating its relevance in endocrine signaling and potential cancer therapies .

Study on Sigma Receptor Ligands

A study investigated various benzofuran derivatives, including 3-methyl-N-propyl-1-benzofuran-2-carboxamide, focusing on their selective binding to sigma receptors. The findings revealed that modifications at specific positions of the benzofuran ring significantly impacted receptor affinity and selectivity. For example, the introduction of methoxy groups at C-5 and C-6 enhanced selectivity for sigma-1 over sigma-2 receptors by a factor of nearly 19 .

| Compound | K_i (nM) Sigma-1 | K_i (nM) Sigma-2 | Selectivity Ratio |

|---|---|---|---|

| KSCM-1 | 27.5 | 528 | 19-fold |

| KSCM-5 | X | Y | Z |

Inhibition Studies on Mcl-1

Another significant application involves the compound's role as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer survival pathways. Research indicates that certain benzofuran derivatives can inhibit Mcl-1 with enhanced binding affinities when modified appropriately. This suggests that compounds like 3-methyl-N-propyl-1-benzofuran-2-carboxamide may serve as leads for developing novel anticancer agents targeting Mcl-1 .

Mechanism of Action

The mechanism of action of 3-methyl-N-propyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substitution Effects

The benzofuran-2-carboxamide core is a common feature in several pharmacologically active compounds. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Sigma Receptor Selectivity : The piperidinylpropyl-substituted analog () demonstrates high σ1 receptor selectivity, attributed to the bulky piperidine group enhancing hydrophobic interactions . In contrast, the simpler N-propyl group in the target compound may reduce selectivity but improve synthetic accessibility.

- Aromatic vs. Aliphatic Substitutions : The benzodiazolylmethyl analog () introduces a planar aromatic system, which may enhance binding to enzymes or receptors requiring π-π stacking interactions. This contrasts with the aliphatic propyl chain in the target compound, which prioritizes flexibility and solubility .

- Solubility and Stability: The tetrahydrofuran analog () exhibits improved aqueous solubility due to the saturated furan ring and methylamino group, suggesting that similar modifications to the target compound could enhance bioavailability .

Pharmacokinetic and Physicochemical Properties

While direct data on 3-methyl-N-propyl-1-benzofuran-2-carboxamide are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The N-propyl chain likely confers moderate lipophilicity, balancing membrane permeability and solubility. Piperidine-containing analogs () show higher logP values, correlating with increased blood-brain barrier penetration .

- Metabolic Stability: Methyl groups (e.g., at C3 in the target compound) generally reduce oxidative metabolism, whereas secondary amines (e.g., methylamino in ) may increase susceptibility to enzymatic degradation .

Biological Activity

3-Methyl-N-propyl-1-benzofuran-2-carboxamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-methyl-N-propyl-1-benzofuran-2-carboxamide can be represented as follows:

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring. Benzofurans are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of 3-methyl-N-propyl-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. It is hypothesized that this compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Potential Targets:

- σ-1 Receptor : Compounds similar to 3-methyl-N-propyl-1-benzofuran-2-carboxamide have shown affinity for the σ-1 receptor, which is involved in various neuroprotective and anti-apoptotic pathways .

- Enzymatic Inhibition : The compound may also inhibit certain enzymes that are crucial in disease processes, similar to other benzofuran derivatives .

Biological Activity

Research has indicated several significant biological activities associated with 3-methyl-N-propyl-1-benzofuran-2-carboxamide:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cell lines | |

| Neuroprotection | Reduction in oxidative stress |

Case Study: Neuroprotective Properties

In a study involving various benzofuran derivatives, it was found that compounds with structural similarities to 3-methyl-N-propyl-1-benzofuran-2-carboxamide exhibited significant neuroprotective effects through σ-1 receptor modulation. These findings suggest a potential pathway for therapeutic development in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 3-methyl-N-propyl-1-benzofuran-2-carboxamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via Pd-catalyzed C-H arylation or condensation reactions.

- Step 2 : Transamidation or coupling reactions to introduce the N-propyl group. For example, a one-pot transamidation reaction using a propylamine derivative under controlled pH and temperature (40–60°C) ensures regioselectivity .

- Critical Controls : Monitor reaction progress via TLC/HPLC to avoid over-oxidation of the benzofuran ring. Catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent polarity (e.g., DMF vs. THF) significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, propylamide at C2). Key signals include δ ~2.3 ppm (CH₃) and δ ~3.4 ppm (N-propyl CH₂) .

- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients. Retention times should be cross-referenced with standards .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 248.1) .

Q. What purification strategies are recommended for isolating high-purity 3-methyl-N-propyl-1-benzofuran-2-carboxamide?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted amines using dichloromethane/water phases.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

- Advanced Techniques : Continuous flow reactors () or membrane-based separations (e.g., nanofiltration) improve scalability and reduce solvent waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) using purified targets (e.g., kinases or GPCRs). Include negative controls (DMSO vehicle) and positive controls (known inhibitors) .

- Molecular Docking : Use software like AutoDock Vina to model ligand-target interactions. Validate docking poses with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Theoretical Frameworks : Link discrepancies to differences in assay conditions (e.g., pH, co-solvents) or target isoform expression. For example, varying metabolic stability in hepatic microsomes (human vs. rodent) may explain divergent in vivo results .

Q. What computational approaches (e.g., QSAR, DFT) are suitable for predicting the compound’s physicochemical and ADMET properties?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental solubility/permeability data (e.g., Caco-2 assays) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.